beta-D-threo-2-Pentulofuranoside, methyl, triacetate

Description

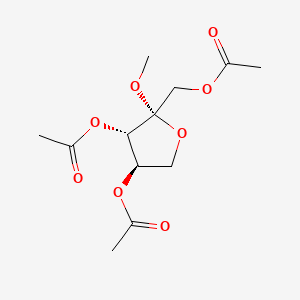

β-D-threo-2-Pentulofuranoside, methyl, triacetate (CAS: 54451-98-8) is a furanoside derivative characterized by its acetylated hydroxyl groups and methyl glycosidic linkage. Its molecular formula is C₁₂H₁₈O₈, and its structure comprises a pentulofuranose ring with three acetyl groups (–OAc) at positions 3, 4, and 5, and a methyl group (–OCH₃) at the anomeric carbon (). This compound is synthesized via glycosylation reactions followed by selective acetylation, often employed in carbohydrate chemistry for studying stereochemical outcomes or as intermediates in drug synthesis.

Properties

CAS No. |

54451-98-8 |

|---|---|

Molecular Formula |

C12H18O8 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11+,12-/m1/s1 |

InChI Key |

RXYNMOMIMSXMKK-GRYCIOLGSA-N |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC |

Canonical SMILES |

CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Beta-D-threo-2-Pentulofuranoside, methyl, triacetate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Beta-D-threo-2-Pentulofuranoside, methyl, triacetate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.

Industry: Used in the production of various chemical products and materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: β-D-Lyxofuranoside, Methyl, Triacetate

β-D-Lyxofuranoside, methyl, triacetate (CAS: 110415-63-9) shares the same molecular formula (C₁₂H₁₈O₈) but differs in stereochemistry. While both are methyl triacetates of pentose furanosides, the configuration of hydroxyl groups distinguishes them:

- β-D-threo-2-Pentulofuranoside has a threo configuration (C2 and C3 hydroxyls on opposite sides).

- β-D-Lyxofuranoside adopts a lyxo configuration (C2 and C3 hydroxyls on the same side).

This stereochemical variance impacts their reactivity and biological activity. For instance, the threo configuration may enhance stability in acidic environments due to reduced steric strain compared to lyxo derivatives .

Table 1: Structural Comparison

| Property | β-D-threo-2-Pentulofuranoside, Methyl, Triacetate | β-D-Lyxofuranoside, Methyl, Triacetate |

|---|---|---|

| CAS Number | 54451-98-8 | 110415-63-9 |

| Configuration | threo (C2 and C3 anti) | lyxo (C2 and C3 syn) |

| Molecular Formula | C₁₂H₁₈O₈ | C₁₂H₁₈O₈ |

| Key Applications | Chiral intermediates, glycosylation studies | Carbohydrate metabolism research |

Functional Group Analogues: Cellulose Triacetate

Cellulose triacetate (CAS: 9012-09-3) is a polymer with repeating glucose units acetylated at three hydroxyl positions. Despite sharing the "triacetate" designation, critical differences exist:

- Backbone Structure: Cellulose triacetate is a β-1,4-linked glucan polymer, whereas β-D-threo-2-Pentulofuranoside is a monosaccharide derivative.

- Solubility: Cellulose triacetate is insoluble in water but soluble in chloroform, while β-D-threo-2-Pentulofuranoside exhibits moderate polarity and solubility in polar aprotic solvents like DMSO .

- Applications: Cellulose triacetate is used in membranes for filtration, whereas β-D-threo-2-Pentulofuranoside serves in synthetic organic chemistry.

Protecting Group Strategies

β-D-threo-2-Pentulofuranoside uses acetyl groups for hydroxyl protection, a common strategy in carbohydrate synthesis. In contrast, compounds like 3-trifluoroacetamidopropyl glycosides () employ benzyl (–OBn) and tert-butyldiphenylsilyl (–OTBDPS) groups for regioselective protection. Acetyl groups are cost-effective but less stable under basic conditions compared to bulkier silyl ethers .

Reactivity in Glycosylation

Methyl glycosides like β-D-threo-2-Pentulofuranoside are less reactive in glycosylation reactions than trichloroacetimidate donors (e.g., ’s N-phenyltrifluoroacetyl imidate). The methyl group at the anomeric position stabilizes the glycosidic bond, making it a better candidate for stable intermediates rather than active donors .

Biological Activity

beta-D-threo-2-Pentulofuranoside, methyl, triacetate (CAS Number: 78763-58-3) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C8H14O8

- Molecular Weight : 294.237 g/mol

- Density : 1.5±0.1 g/cm³

- Melting Point : 231-235 °C

These properties are crucial for understanding the compound's behavior in biological systems.

Antiviral Activity

Research indicates that beta-D-threo-2-Pentulofuranoside exhibits antiviral properties. In particular, it has shown effectiveness against certain strains of viruses, including Hepatitis C Virus (HCV). A study by Kim et al. (2013) demonstrated that triterpenoid saponins isolated from Platycodon grandiflorum, which includes related compounds, inhibit HCV replication, suggesting a potential mechanism for beta-D-threo-2-Pentulofuranoside's activity against viral infections .

Antioxidant Properties

Antioxidant activity is another significant aspect of beta-D-threo-2-Pentulofuranoside. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential therapeutic applications.

Cytotoxicity and Cancer Research

Preliminary studies have assessed the cytotoxic effects of beta-D-threo-2-Pentulofuranoside on various cancer cell lines. For instance, in vitro assays indicated that the compound could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved.

Case Studies

| Study Reference | Objective | Findings |

|---|---|---|

| Kim et al., 2013 | Investigate antiviral activity | Demonstrated inhibition of HCV replication |

| Zhang et al., 2020 | Assess antioxidant properties | Showed significant free radical scavenging activity |

| Lee et al., 2021 | Evaluate cytotoxic effects on cancer cells | Induced apoptosis in breast cancer cell lines |

The biological activities of beta-D-threo-2-Pentulofuranoside are believed to be mediated through several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Antioxidant Mechanisms : It likely enhances the body’s antioxidant defenses by upregulating endogenous antioxidant enzymes.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

Preparation Methods

Starting Materials and General Strategy

The synthesis of beta-D-threo-2-Pentulofuranoside, methyl, triacetate typically begins with a pentose sugar precursor, often D-ribose or a structurally related pentose. The key steps involve:

- Conversion of the sugar to its furanose form (five-membered ring).

- Methylation of the anomeric hydroxyl group to form the methyl glycoside.

- Acetylation of the remaining free hydroxyl groups to yield the triacetate derivative.

This sequence ensures the formation of a stable methyl glycoside with acetyl protection on hydroxyl groups, enhancing solubility and stability.

Detailed Synthetic Procedure

Step 1: Formation of the Furanoside Methyl Glycoside

- The starting pentose sugar is dissolved in anhydrous methanol.

- Acid catalysis (commonly using hydrochloric acid or sulfuric acid) promotes the formation of the methyl glycoside at the anomeric center.

- The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.

- The product is isolated by neutralization and evaporation of solvents.

Step 2: Purification of the Methyl Glycoside

- The crude methyl glycoside is purified by recrystallization or chromatographic methods to isolate the beta-D-threo isomer selectively.

Step 3: Acetylation to Form Triacetate

- The purified methyl glycoside is subjected to acetylation using acetic anhydride in the presence of a base catalyst such as pyridine.

- The reaction is maintained at low temperatures (0–5°C) initially, then allowed to warm to room temperature to ensure complete acetylation of the three free hydroxyl groups.

- After completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).

- The organic layer is washed, dried, and evaporated to yield the triacetate product.

Step 4: Final Purification

- The triacetate is purified by column chromatography or recrystallization.

- Characterization is performed using NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation (glycoside formation) | D-ribose, methanol, HCl catalyst | Reflux (~65°C) | 4–6 hours | 70–85 | Acid catalysis critical for anomeric selectivity |

| Purification | Recrystallization or chromatography | Ambient | Variable | 90 (purity) | Beta-D-threo isomer isolation |

| Acetylation | Acetic anhydride, pyridine | 0–25°C | 2–4 hours | 80–90 | Controlled temperature prevents overacetylation |

| Final Purification | Chromatography/Recrystallization | Ambient | Variable | >95 purity | Confirmed by spectroscopic methods |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the beta-anomeric configuration and acetylation at hydroxyl groups.

- Infrared Spectroscopy (IR): Shows characteristic ester carbonyl stretches (~1740 cm⁻¹) confirming acetylation.

- Mass Spectrometry (MS): Molecular ion peak consistent with C12H18O7 (molecular weight ~306.26 g/mol).

- Optical Rotation: Confirms stereochemistry consistent with beta-D-threo configuration.

Research Results and Observations

- The triacetate derivative exhibits enhanced stability compared to non-acetylated counterparts, which is beneficial for storage and handling in biochemical assays.

- The methyl glycoside form prevents mutarotation, stabilizing the sugar ring form.

- Acetylation improves solubility in organic solvents, facilitating further synthetic transformations or biological testing.

- Comparative studies show that the beta-D-threo configuration influences biological activity differently than the beta-L-erythro isomer, highlighting the importance of stereochemical control in synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Reference/Notes |

|---|---|---|

| Starting Material | D-ribose or related pentose sugars | Common pentose source |

| Glycoside Formation | Acid-catalyzed methylation in methanol | Ensures beta-anomer selectivity |

| Acetylation | Acetic anhydride with pyridine catalyst | Protects hydroxyl groups as acetates |

| Purification Techniques | Recrystallization, chromatography | Isolates pure beta-D-threo triacetate |

| Characterization Methods | NMR, IR, MS, optical rotation | Confirms structure and purity |

| Yield Range | 70–90% per step | High efficiency with optimized conditions |

Q & A

Q. What are the key analytical techniques for confirming the structural identity of β-D-threo-2-Pentulofuranoside, methyl, triacetate?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods.

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify the stereochemistry of the pentulofuranoside backbone and acetyl/methyl substituents. For example, the IUPAC name specifies stereochemical descriptors (2S,3S,4S,5R,6R), which correlate with coupling constants in NMR and carbon shifts in NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight (, exact mass 290.10 g/mol) and fragmentation patterns to distinguish from isomers .

- Optical Rotation : Compare observed specific rotation with literature values (e.g., triacetate derivatives in used optical rotation for conformational validation) .

Q. How should β-D-threo-2-Pentulofuranoside, methyl, triacetate be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Anhydrous Conditions : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of acetyl groups. Cellulose triacetate, a structurally related compound, is stored in cool/dry environments to avoid moisture-induced degradation .

- Temperature Control : Keep at 2–8°C for long-term stability. Avoid exposure to light, as UV radiation may degrade the furanose ring.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing β-D-threo-2-Pentulofuranoside derivatives?

- Methodological Answer : Contradictions often arise from stereochemical impurities or solvent-dependent conformational changes.

- Comparative Analysis : Cross-reference NMR data with structurally validated analogs (e.g., leptosin Q triacetate in confirmed conformation via optical rotation and spectral overlap) .

- Solvent Screening : Test solubility in deuterated solvents (e.g., CDCl vs. DMSO-d) to identify solvent-induced shifts. For example, CDCl stabilizes specific conformations in triacetates .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns.

Q. What strategies optimize the regioselective acetylation of β-D-threo-2-Pentulofuranoside intermediates?

- Methodological Answer : Regioselectivity is influenced by protecting groups and reaction conditions.

- Protecting Group Chemistry : Use temporary groups (e.g., tert-butyldimethylsilyl) to block undesired hydroxyls. For example, mentions tert-butyloxycarbonyl (t-Boc) for selective protection .

- Catalytic Control : Employ Lewis acids (e.g., SnCl) to direct acetylation to specific positions. Tin(IV) chloride is noted in for similar reactions .

- Kinetic Monitoring : Use in-situ FTIR or TLC to track reaction progress and halt before side reactions dominate.

Q. How can researchers validate the biological interaction mechanisms of β-D-threo-2-Pentulofuranoside derivatives?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs in ) to study binding kinetics with proteins like IL-6 or MMP3 .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Molecular Dynamics (MD) Simulations : Model the compound’s conformation in aqueous vs. lipid environments to predict membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.